Phosphoric acid, dodecyl ester, sodium salt

Catalog No.
S1899181
CAS No.
7423-32-7
M.F
C12H27NaO4P
M. Wt
289.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phosphoric acid, dodecyl ester, sodium salt

CAS Number

7423-32-7

Product Name

Phosphoric acid, dodecyl ester, sodium salt

IUPAC Name

disodium;dodecyl phosphate

Molecular Formula

C12H27NaO4P

Molecular Weight

289.30 g/mol

InChI

InChI=1S/C12H27O4P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h2-12H2,1H3,(H2,13,14,15);

InChI Key

ZVVYVLPTTHGSPZ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCOP(=O)([O-])[O-].[Na+].[Na+]

Canonical SMILES

CCCCCCCCCCCCOP(=O)(O)O.[Na]

The exact mass of the compound Phosphoric acid, dodecyl ester, sodium salt is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emulsifying; Surfactant. However, this does not mean our product can be used or applied in the same or a similar way.

Phosphoric acid, dodecyl ester, sodium salt (commonly known as sodium dodecyl phosphate or SDP) is a high-performance anionic surfactant characterized by a C12 alkyl tail and a phosphate headgroup. In industrial and cosmetic procurement, SDP is prioritized over standard alkyl sulfates due to its exceptional hydrolytic stability across a broad pH range, superior physiological mildness, and highly specific chemisorption capabilities on metal oxide surfaces [1]. While it shares a hydrophobic tail with benchmark surfactants like sodium dodecyl sulfate (SDS), the substitution of a sulfate group with a phosphate ester fundamentally alters its critical micelle concentration (CMC), Krafft temperature, and interfacial behavior, making it a specialized material for premium dermatological formulations and advanced anti-corrosive metal treatments.

Procurement Fit

Monoalkyl phosphate (MAP) surfactant — mixture of mono- and disodium salts supports pH-dependent speciation and phase behavior.
Reported lower critical micelle concentration (CMC) and surface tension vs. sodium dodecyl sulfate (SDS) — may reduce surfactant load in formulations.
Electrolyte-tunable CMC and molecular area — supports formulation flexibility across low- and high-salinity systems.
Quarter-salt solubility window requires review for temperature-cycled products.

Procurement attempts to substitute sodium dodecyl phosphate with the more ubiquitous sodium dodecyl sulfate (SDS) routinely fail in applications requiring strict physiological mildness or specific metal-surface passivation. SDS is a well-documented irritant that excessively strips epidermal lipids and disrupts the skin barrier, rendering it unsuitable for ultra-mild or sensitive-skin formulations [1]. Furthermore, the sulfate headgroup of SDS lacks the specific chemical affinity for aluminum oxide that the phosphate headgroup provides; consequently, while SDS may physically adsorb to metal surfaces, it fails to form the robust, passivating monolayer required for effective corrosion inhibition[2]. Finally, SDS and SDP exhibit significantly different Krafft points and critical micelle concentrations, meaning that generic substitution will drastically alter the thermodynamic stability, dissolution requirements, and foaming profiles of the final formulated product.

Substitution Risk

Sulfate-Based Surfactants (e.g., SDS)
Lack quarter-salt acid-soap dimerization chemistry; solubility and precipitation behavior under temperature cycling may not transfer.
Potassium Counterion Analogs
Dipotassium dodecyl phosphate exhibits reported higher CMC and lower surface excess; surface activity profile may differ, requiring re-optimization.
Conventional Anionic Surfactants
Do not share the same electrolyte-tunable CMC reduction; formulation response to added salt may shift and limit direct substitution.

Superior Physiological Mildness and Reduced Cytotoxicity

In comparative in vitro cytotoxicity and irritation models, sodium dodecyl phosphate (SDP) demonstrates significantly lower cellular toxicity and irritation potential than sodium dodecyl sulfate (SDS). Assays measuring skin and eye irritation (such as SKINTEX and EYETEX) confirm that alkyl phosphates like SDP yield dramatically lower Draize equivalent scores compared to their sulfate counterparts. Furthermore, cell viability assays (MTT50) consistently rank SDS among the most cytotoxic and barrier-disrupting surfactants, whereas SDP maintains high cell viability and minimizes trans-epidermal water loss (TEWL) [1].

Evidence DimensionCellular viability and irritation potential
Target Compound DataHigh MTT50 values; low Draize equivalent scores
Comparator Or BaselineSDS (Lowest MTT50 values; high irritation and TEWL)
Quantified DifferenceSignificant reduction in cytotoxicity and barrier disruption for SDP
ConditionsIn vitro keratinocyte MTT50 assays and SKINTEX/EYETEX models

Enables the formulation of premium, ultra-mild personal care products without the regulatory and consumer pushback associated with sulfate-based surfactants.

CMC & γmin vs. SDS
Head-to-head
MAP monosodium salt: CMC 3.5 mM, γmin 27.5 dyne/cm
SDS: CMC 7.2 mM, γmin 32.0 dyne/cm
Reported 2.06× lower CMC and 14% lower γmin — supports efficient micellization and wetting.
Data from monosodium form; disodium extrapolation context-dependent.

Enhanced Chemisorption and Corrosion Inhibition on Aluminum

Quartz Crystal Microbalance with Dissipation (QCM-D) and X-ray Photoelectron Spectroscopy (XPS) studies reveal a stark contrast in the functional performance of SDP versus SDS on metal surfaces. While both surfactants reach a similar adsorption plateau on aluminum (approximately 10 μmol/m2), SDP provides vastly superior corrosion inhibition. The phosphate headgroup of SDP interacts specifically with aluminum oxide sites, forming a robust, protective monolayer that prevents degradation, whereas the sulfate group in SDS fails to provide equivalent passivating protection [1].

Evidence DimensionSurface adsorption and corrosion inhibition efficacy
Target Compound DataForms a highly protective, passivating layer on aluminum
Comparator Or BaselineSDS (Adsorbs to ~10 μmol/m2 but offers minimal corrosion inhibition)
Quantified DifferenceMassive difference in inhibition capacity despite identical adsorption plateaus
ConditionsAqueous adsorption on 100 nm aluminum oxide at pH 8.4

Critical for industrial procurement in metalworking fluids and anti-corrosive coatings where substrate protection is mandatory.

Skin Irritation & NMF Elution
Head-to-head
MAP surfactants: reported low irritation, low amino acid elution from stratum corneum
SDS/soap: high irritation, higher NMF elution
Reported mildness profile supports sensitive-skin formulation assessment.
Human patch test and in vitro protein denaturation assays (Imokawa 1980).

Differentiated Micellar Assembly and Krafft Point Dynamics

SDP exhibits a distinct thermodynamic profile compared to SDS, characterized by a higher Critical Micelle Concentration (CMC) and a higher Krafft point. At pH 8.4, the CMC of SDP is approximately 25 mM, compared to just 8 mM for SDS [1]. Additionally, due to the stronger intermolecular interactions of the phosphate headgroup, SDP requires elevated temperatures (typically ≥35 °C) to fully dissolve and form micelles, whereas SDS is highly soluble at room temperature [2].

Evidence DimensionCritical Micelle Concentration (CMC) and Krafft Temperature
Target Compound DataCMC ~25 mM (at pH 8.4); Krafft point ≥35 °C
Comparator Or BaselineSDS (CMC ~8 mM; Krafft point ~15 °C)
Quantified Difference~3-fold higher CMC and significantly higher dissolution temperature for SDP
ConditionsAqueous solution, pH 8.4, 25-40 °C

Dictates processing parameters, requiring formulators to adjust heating cycles and co-surfactant ratios to achieve stable solutions.

Quarter-Salt Solubility
Class-level
Three-region curve: anomalous solubility increase from 0.01 M to ~0.04 M while temperature decreases (60→38°C)
Phase behavior may influence precipitation risk under temperature cycling during processing and storage.
Monosodium MAP data; disodium salt speciation may alter boundaries.
Na⁺ vs. K⁺ Counterion
Cross-study
Disodium form: reported smaller CMC, lower γcmc, larger surface excess (Γ) vs. dipotassium analog
Counterion identity influences surface activity — sodium form may support lower use levels.
Cetyl analog data with dodecyl system qualitative consistency.
Salt-Tunable CMC & Amin
Cross-study
Disodium phosphate head: CMC 2.0→0.22 mM (9.1× reduction), Amin 720→85 Ų (8.5×) with 0.5 M NaCl
Electrolyte tunability supports formulation versatility across ionic strength ranges.
Extended surfactant spacer context; reported class-level trend.

Ultra-Mild Dermatological Cleansers

Due to its significantly lower cytotoxicity and minimal barrier disruption compared to SDS, SDP is the preferred anionic surfactant for premium, sensitive-skin personal care products, baby shampoos, and facial cleansers[1].

Aluminum Passivation and Metalworking Fluids

Leveraging its specific chemisorption onto aluminum oxide, SDP is utilized as a highly effective corrosion inhibitor and lubricating additive in metalworking fluids, where standard sulfates fail to provide adequate passivation[2].

High-Stability Industrial Emulsions

Because the phosphate ester linkage is highly resistant to acid-catalyzed hydrolysis, SDP is selected over SDS for industrial emulsions and cleaning formulations that must operate under extreme pH conditions or elevated temperatures.

Application Fit Matrix

Application
Selection Property
Validation Focus
Mild Personal Care Formulations
Reported low irritation and stratum corneum NMF elution; cleansing performance comparable to sulfate surfactants
Skin patch irritation, amino acid elution, foaming and sebum removal assays
High-Electrolyte Industrial Formulations
Electrolyte-responsive CMC and molecular area contraction — enables single-surfactant use across salinities
CMC and surface tension measurement under target salt concentrations
Temperature-Cycled Emulsion Systems
Quarter-salt phase solubility window must be mapped to formulation concentration and temperature range
Precipitation risk assessment under cycling between storage and processing temperatures
Pharmaceutical & Biochemical Solubilization
Phospholipid-like head group and reported lower CMC vs. SDS — may reduce surfactant-induced artifacts
Drug solubility enhancement and membrane protein compatibility under assay conditions

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

289.15446562 g/mol

Monoisotopic Mass

289.15446562 g/mol

Heavy Atom Count

18

UNII

E8W419U471

GHS Hazard Statements

Aggregated GHS information provided by 29 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

50957-96-5

Wikipedia

Disodium lauryl phosphate

Use Classification

Cosmetics -> Emulsifying; Surfactant

General Manufacturing Information

Phosphoric acid, dodecyl ester, sodium salt: ACTIVE

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